4-Bromopyridine-3-boronic acid

Übersicht

Beschreibung

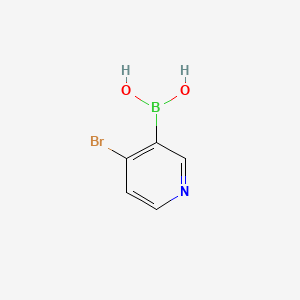

4-Bromopyridine-3-boronic acid is an organoboron compound that features both a bromine atom and a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromopyridine-3-boronic acid undergoes various types of reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution.

Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

4-Bromopyridine-3-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of biologically active molecules and probes.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: Applied in the production of materials such as polymers and advanced materials.

Wirkmechanismus

The primary mechanism of action for 4-Bromopyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromopyridine-3-boronic acid is unique due to the specific positioning of the bromine and boronic acid groups on the pyridine ring. This positioning influences its reactivity and the types of products it can form in cross-coupling reactions. Compared to its isomers, it may offer different selectivity and efficiency in synthetic applications.

Biologische Aktivität

4-Bromopyridine-3-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of both a bromine atom and a boronic acid functional group, which allows for diverse interactions with biological targets. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the lithiation of 3-bromopyridine, followed by subsequent reactions to introduce the boronic acid functionality. For example, methods utilizing organolithium reagents have been employed to achieve high yields of the desired boronic acid derivatives .

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, thereby inducing apoptosis in cancer cells. Bortezomib, a related compound, demonstrates this mechanism by selectively inhibiting the 26S proteasome, leading to cell cycle arrest and apoptosis . The modification of existing bioactive compounds with boronic acids has shown promise in enhancing their anticancer efficacy .

2. Antibacterial and Antifungal Properties

Boronic acids have been studied for their antibacterial and antifungal properties. The incorporation of the boronic acid moiety into various scaffolds can enhance their antibacterial activity against resistant strains of bacteria .

3. Antiviral Activity

Some studies suggest that boron-containing compounds may exhibit antiviral properties, potentially through mechanisms similar to those observed in anticancer applications . The interaction of boron with viral proteins could disrupt viral replication processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in Nature highlighted the effectiveness of bortezomib (a related boronic acid) in treating multiple myeloma. The study found that bortezomib's mechanism involved proteasome inhibition, leading to increased levels of pro-apoptotic factors within cancer cells . Although this compound has not been directly tested in clinical settings, its structural similarity suggests potential efficacy.

Case Study: Antibacterial Properties

In a comparative study on various boronic acids, this compound was evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that modifications with the boronic acid group significantly enhanced the antibacterial properties compared to non-boronated analogs .

Eigenschaften

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-39-1 | |

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.